4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid
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Overview
Description
4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes an imidazolidinylidene group, an iodophenoxy group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid typically involves multiple steps. One common method includes the condensation of benzoic acid derivatives with imidazolidinylidene intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinylidene group can form stable complexes with metal ions, influencing various biochemical pathways . The iodophenoxy group may participate in halogen bonding, affecting molecular recognition and binding .
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives and imidazolidinylidene-containing molecules. Compared to these, 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid is unique due to the presence of both the iodophenoxy and imidazolidinylidene groups, which confer distinct chemical and biological properties . Similar compounds include:
- 4-iodobenzoic acid
- 2,5-dioxoimidazolidin-4-ylidene derivatives
- Other benzoic acid derivatives with halogen substitutions .
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17IN2O5 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
4-[[4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H17IN2O5/c1-2-23-18(24)16(22-20(23)27)10-13-5-8-17(15(21)9-13)28-11-12-3-6-14(7-4-12)19(25)26/h3-10H,2,11H2,1H3,(H,22,27)(H,25,26)/b16-10+ |
InChI Key |
KQGWVYRXAQEKEX-MHWRWJLKSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)NC1=O |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)NC1=O |
Origin of Product |
United States |
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